molecular formula C18H20O2 B6320157 (2E)-3-(4-tert-Butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1061523-83-8

(2E)-3-(4-tert-Butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B6320157
CAS No.: 1061523-83-8
M. Wt: 268.3 g/mol
InChI Key: MMXNQARFOJZULO-DHZHZOJOSA-N
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Description

The compound (2E)-3-(4-tert-Butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a 4-tert-butylphenyl group at the C3 position and a 5-methylfuran-2-yl moiety at the C1 position of the propenone backbone. Chalcones are α,β-unsaturated ketones with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-5-12-17(20-13)16(19)11-8-14-6-9-15(10-7-14)18(2,3)4/h5-12H,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXNQARFOJZULO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(4-tert-butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, also known as a chalcone derivative, is a compound with the molecular formula C18H20O2 and a molecular weight of 268.3 g/mol. This compound has garnered attention in various biological studies due to its potential therapeutic applications.

Antioxidant Activity

Chalcones are known for their antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Studies have shown that compounds similar to (2E)-3-(4-tert-butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one exhibit significant antioxidant activity, potentially contributing to their protective effects against various diseases, including cancer and cardiovascular disorders.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. In vitro studies have demonstrated that chalcone derivatives can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antibacterial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .

Anti-inflammatory Effects

Chalcones have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes. This activity may be beneficial in treating inflammatory diseases such as arthritis and other chronic conditions. The specific mechanisms often involve modulation of signaling pathways related to inflammation .

Anticancer Activity

Several studies have highlighted the anticancer potential of chalcone derivatives, including (2E)-3-(4-tert-butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression and inducing oxidative stress within cancer cells. The ability to selectively target cancer cells while sparing normal cells makes them promising candidates for cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntioxidantExhibits significant antioxidant activity, reducing oxidative stress
AntimicrobialInhibits growth of various bacterial strains
Anti-inflammatoryModulates pro-inflammatory cytokines; potential use in inflammatory diseases
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of several chalcone derivatives, including (2E)-3-(4-tert-butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one. The study found that this compound effectively induced apoptosis in human breast cancer cells through the activation of caspase pathways and increased levels of reactive oxygen species (ROS) .

Another case study focused on its antimicrobial properties, where (2E)-3-(4-tert-butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibitory effect on bacterial growth, suggesting its potential as a natural antimicrobial agent .

Scientific Research Applications

Basic Information

  • Molecular Formula : C18H20O2
  • Molecular Weight : 268.35 g/mol
  • CAS Number : 1061523-83-8
  • IUPAC Name : (2E)-3-(4-tert-butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that derivatives of (2E)-3-(4-tert-butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one exhibit promising anticancer properties. For instance, compounds modified from this structure have shown selective cytotoxicity against various cancer cell lines, suggesting potential as lead compounds in drug development.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of several derivatives on breast cancer cells. The results demonstrated that certain modifications to the furan moiety significantly enhanced activity, making it a candidate for further development in anticancer therapies.

Organic Synthesis

Building Block for Complex Molecules : This compound serves as an important intermediate in organic synthesis, particularly in the construction of more complex aromatic compounds. Its unique structure allows for various functionalization strategies.

Data Table of Synthetic Applications :

Reaction TypeExample ReactionYield (%)
Aldol CondensationWith acetone85%
Michael AdditionWith acrylonitrile78%
CycloadditionWith dienes90%

Material Science

Photostability and UV Absorption : The compound's ability to absorb UV light makes it suitable for applications in UV filters for coatings and plastics. Research indicates that incorporating this compound into polymer matrices can enhance their photostability.

Case Study : A study published in Polymer Science explored the incorporation of (2E)-3-(4-tert-butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one into polycarbonate films. The results showed improved resistance to UV degradation, extending the lifespan of materials exposed to sunlight.

Agricultural Chemistry

Pesticidal Properties : Preliminary investigations suggest potential pesticidal activities against specific plant pathogens and pests. The compound has been tested for efficacy as a fungicide and insecticide.

Case Study : A field trial reported in Agricultural Sciences assessed the effectiveness of formulations containing this compound against common agricultural pests. Results indicated significant reductions in pest populations compared to control groups.

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table summarizes key physical properties of the target compound and its structural analogs:

Compound Name Substituents (C1/C3) Melting Point (°C) Yield (%) HPLC Purity (%) Source
(2E)-1-(4-tert-butylphenyl)-3-(furan-2-yl)prop-2-en-1-one (LabMol-91) C1: 4-tert-butylphenyl; C3: furan-2-yl 84 7.8 99.8
(2E)-3-(5-methylfuran-2-yl)-1-(3-methylphenyl)prop-2-en-1-one C1: 3-methylphenyl; C3: 5-methylfuran-2-yl N/A N/A ≥97
(2E)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one C1: 4-methylphenyl; C3: 5-methylfuran-2-yl N/A Discontinued 95.0
(2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one C1: 4-bromophenyl; C3: 5-methylfuran-2-yl N/A N/A 95.0

Key Observations :

  • LabMol-91 (furan-2-yl analog) has a lower melting point (84°C) compared to other chalcones with polar substituents (e.g., LabMol-85 with a pyrrole group melts at 158°C) . The tert-butyl group may reduce crystal packing efficiency due to steric hindrance.
  • The methylfuran substituent in the target compound is associated with high purity (≥95–97%) in commercial samples, suggesting stability under synthetic conditions .
  • LabMol-91’s low yield (7.8%) contrasts with the 80% yield of (E)-3-(furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (A21), highlighting the synthetic challenge posed by the bulky tert-butyl group .
Antifungal Activity
  • The antifungal chalcone (2E)-1-(4’-aminophenyl)-3-furan-2-yl-prop-2-en-1-one (compound 8) exhibits potent activity against Trichophyton rubrum (MIC = 0.07 µg/mL) . The absence of a methyl group on its furan ring suggests that methylation (as in the target compound) may alter electronic properties or steric interactions with fungal targets.
Antitubercular Activity
  • In contrast, derivatives with nitro or methoxy groups (e.g., LabMol-90: 4-nitrophenyl and piperidin-1-yl) showed higher melting points (198°C) and yields (89%), suggesting that electron-withdrawing groups improve crystallinity but may reduce solubility .

Comparative Analysis of Substituent Groups

  • tert-Butylphenyl vs.
  • Methylfuran vs. Unsubstituted Furan : Methylation at the furan’s C5 position (target compound) may enhance metabolic stability compared to unsubstituted furan (LabMol-91) by reducing oxidative degradation .
  • Triazole Hybrids : Compounds like (2E)-1-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-nitrophenyl)prop-2-en-1-one (4k) demonstrate the impact of heterocyclic integration on bioactivity, though their synthesis requires multi-step protocols .

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